Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-
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Overview
Description
Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of pyridopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine derivatives often involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and isocyanides under mild conditions . The reaction typically proceeds via the formation of intermediate imines, which then cyclize to form the desired pyridopyrazine structure.
Industrial Production Methods: the principles of multicomponent reactions and the use of scalable reaction conditions suggest that similar synthetic routes could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups .
Scientific Research Applications
Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
- Pyrido[3,4-b]pyrazine
- Quinoxaline
- Pyrido[1,2,3-de][1,4]benzoxazine
Comparison: Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro- is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carboxylic acid group can enhance its solubility and interaction with biological targets .
Properties
CAS No. |
933716-75-7 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11)(H,12,13) |
InChI Key |
HFSMAJDYDYERQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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